An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzothiadiazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(Bromomethyl)-2,1,3-benzothiadiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Bromomethyl)-2,1,3-benzothiadiazole. This compound is a key intermediate for the development of novel therapeutic agents and fluorescent probes, owing to the versatile reactivity of the bromomethyl group and the inherent biological and photophysical properties of the 2,1,3-benzothiadiazole scaffold.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S | [N/A] |
| Molecular Weight | 229.1 g/mol | [N/A] |
| CAS Number | 16405-99-5 | [N/A] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | Predicted: 139.3-140.3 °C (for 4-Bromo-7-methyl-2,1,3-benzothiadiazole) | [2] |
| Boiling Point | Predicted: 292.7 ± 20.0 °C (for 4-Bromo-7-methyl-2,1,3-benzothiadiazole) | [2] |
| Solubility | Sparingly soluble in water. Soluble in various organic solvents. | [1][3] |
| Stability | Stable under normal conditions. May be sensitive to heat and light. Corrosive to metals. | [4] |
Synthesis and Purification
The synthesis of 4-(Bromomethyl)-2,1,3-benzothiadiazole is typically achieved through a two-step process starting from 4-methyl-1,2-phenylenediamine. The first step involves the formation of the 2,1,3-benzothiadiazole ring, followed by the radical bromination of the methyl group.
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-2,1,3-benzothiadiazole
This protocol details the cyclization of 4-methyl-1,2-phenylenediamine to form the benzothiadiazole core.[5]
-
Materials:
-
4-Methyl-1,2-phenylenediamine
-
Thionyl chloride (SOCl₂)
-
Anhydrous pyridine or triethylamine
-
Anhydrous toluene or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous toluene.
-
Add anhydrous pyridine (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the mixture in an ice bath and slowly add thionyl chloride (1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.
-
After addition, remove the ice bath and heat the mixture to reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or hexane.[6]
-
Protocol 2: Synthesis of 4-(Bromomethyl)-2,1,3-benzothiadiazole
This protocol describes the radical bromination of the methyl group of 4-methyl-2,1,3-benzothiadiazole using N-bromosuccinimide (NBS).
-
Materials:
-
4-Methyl-2,1,3-benzothiadiazole (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2,1,3-benzothiadiazole (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with saturated Na₂S₂O₃ solution to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent such as hexane or ethanol.[7]
-
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons on the benzothiadiazole ring, likely in the range of δ 7.5-8.5 ppm. A characteristic singlet for the bromomethyl (-CH₂Br) protons would appear further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm.[8][9]
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbon of the bromomethyl group is expected to be in the range of δ 30-40 ppm. The aromatic carbons would appear in the typical region of δ 110-155 ppm.[1][10]
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 228 and 230 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. A prominent fragment would be the loss of the bromine atom (M-Br)⁺ at m/z 149. Further fragmentation of the benzothiadiazole ring would also be observed.[11]
Applications in Drug Development and Research
The 2,1,3-benzothiadiazole scaffold is a privileged structure in medicinal chemistry, known for its electron-accepting nature and ability to engage in various biological interactions.[12] The introduction of a reactive bromomethyl group at the 4-position makes 4-(Bromomethyl)-2,1,3-benzothiadiazole a valuable building block for creating libraries of compounds for drug discovery.
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors incorporate heterocyclic ring systems. The benzothiadiazole core can be functionalized to target the ATP-binding site of various kinases. The bromomethyl group allows for the facile introduction of different side chains to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity. For example, derivatives of benzothiazole have been shown to inhibit signaling pathways such as the PI3K/AKT pathway, which is often dysregulated in cancer.[13]
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. 4-bromo-2,1,3-benzothiadiazole | 22034-13-5 [chemicalbook.com]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
